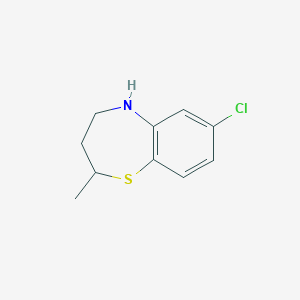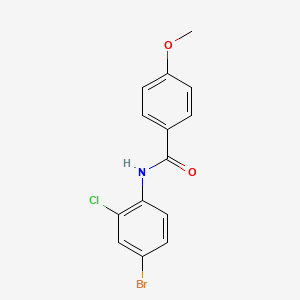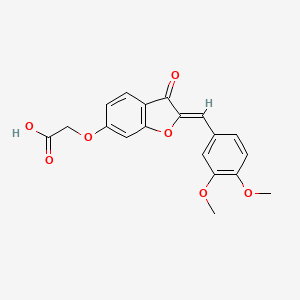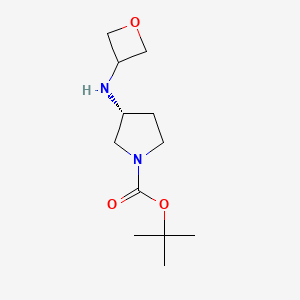
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid is an organic compound that belongs to the class of benzoylamino acids It is characterized by the presence of a chloro-substituted benzoyl group attached to an amino acid backbone
Mécanisme D'action
Target of Action
The primary target of the compound “3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid” is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate for use in energy production .
Mode of Action
It is believed to interact with its target, the glycogen phosphorylase, muscle form, and potentially inhibit its activity . This could lead to changes in the glycogenolysis process, affecting the production of glucose-1-phosphate and thus energy metabolism .
Biochemical Pathways
The compound is likely to affect the glycogenolysis pathway due to its interaction with the Glycogen phosphorylase, muscle form . This could have downstream effects on energy metabolism, as glycogenolysis is a key process in the release of glucose for energy production .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its potential interaction with glycogen phosphorylase, muscle form, it may influence the process of glycogenolysis and thus energy metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: Similar structure with a bromo group instead of a chloro group.
3-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid: Contains a fluoro group instead of a chloro group.
3-(2-Methyl-benzoylamino)-3-phenyl-propionic acid: Features a methyl group in place of the chloro group.
Uniqueness
3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid is unique due to the presence of the chloro group, which can impart specific chemical and biological properties. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)16(21)18-14(10-15(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMUFGXEHCLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2782098.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)
![2-(2-methoxyethoxy)-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2782103.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)



![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2782116.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)
